2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde
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Overview
Description
2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde is an organic compound with the molecular formula C20H16O3 and a molecular weight of 304.34 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a benzyloxy group attached to a phenoxy ring, further connected to a benzenecarbaldehyde moiety .
Preparation Methods
The synthesis of 2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde typically involves the reaction of 4-(benzyloxy)phenol with 2-bromobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups facilitate binding to proteins and enzymes, potentially inhibiting or modifying their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function .
Comparison with Similar Compounds
Similar compounds to 2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde include:
4-(Benzyloxy)benzaldehyde: Lacks the phenoxy group, making it less versatile in chemical reactions.
2-(Benzyloxy)benzaldehyde: Similar structure but with different positioning of the benzyloxy group, affecting its reactivity and applications.
4-(Phenylmethoxy)benzaldehyde: Similar to this compound but with variations in the substituent groups.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound in research and industrial contexts.
Properties
IUPAC Name |
2-(4-phenylmethoxyphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-14-17-8-4-5-9-20(17)23-19-12-10-18(11-13-19)22-15-16-6-2-1-3-7-16/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOLMMBUVFEHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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